molecular formula C32H50O4 B13389977 alpha-Boswellic acid acetate

alpha-Boswellic acid acetate

Cat. No.: B13389977
M. Wt: 498.7 g/mol
InChI Key: IAWGZKRQDHPFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Boswellic acid acetate is a semi-synthetic, acetylated derivative of the natural pentacyclic triterpenoid, alpha-boswellic acid, which is sourced from the gum resin of the Boswellia species (such as Boswellia serrata and Boswellia carterii ) . This compound is a key molecule for investigating a range of biological processes and is recognized for its anti-inflammatory, anti-cancer, and ageing-modulatory properties in preclinical research . In cancer research, this compound has demonstrated potent activity by inducing differentiation and promoting apoptosis in various human leukemia cell lines (e.g., ML-1, U937, HL-60) . Its mechanism of action is multifaceted, involving the inhibition of key enzymes like 5-lipoxygenase (5-LO) and topoisomerases, which are critical for cell proliferation and survival . Research on human skin fibroblasts has revealed that this compound exhibits a biphasic, hormetic dose response . At low concentrations (up to 1 µM), it can stimulate metabolic activity and support cellular growth, while it shows inhibitory effects at higher concentrations (>10 µM) . These effects are differentially modulated in young versus near-senescent cells, indicating its potential value in ageing studies . The parent compound, alpha-boswellic acid, is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 . It also inhibits MAP kinase activation (ERK, p38, and JNK) . These mechanisms are relevant to understanding the broader bioactivity of its acetylated derivative. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWGZKRQDHPFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Acetyl Group

The acetate moiety at the 3-α position undergoes hydrolysis under basic conditions to yield α-boswellic acid. This reaction typically employs alkali carbonates (e.g., K₂CO₃) or hydroxides in alcoholic solvents like methanol or ethanol .

Reaction conditions :

  • Reagent : 10% K₂CO₃ in methanol

  • Temperature : 60–70°C

  • Time : 4–6 hours

  • Yield : >90% conversion to α-boswellic acid

This hydrolysis is reversible under acetylation conditions, enabling interconversion between acetylated and deacetylated forms for structural studies or activity modulation .

Oxidation Reactions

The triterpene backbone undergoes selective oxidation at allylic positions, particularly at C-11, to form keto derivatives.

Allylic Oxidation with N-Bromosuccinimide (NBS)

Reagents : NBS, CaCO₃, dioxane/water
Mechanism : Radical-mediated oxidation at C-11
Product : 11-Keto-α-boswellic acid acetate
Conditions :

  • NBS (1.2 eq), CaCO₃ (2 eq)

  • Solvent: Dioxane/H₂O (4:1)

  • Time: 12 hours at 25°C

  • Yield: 65–70%

Chromium-Based Oxidation

Reagents : CrO₃, cetyltrimethylammonium bromide (phase-transfer catalyst), CH₂Cl₂/H₂O
Product : 11-Keto derivatives with retained acetyl group
Conditions :

  • CrO₃ (3 eq), 0.1 M H₂SO₄

  • Solvent: CH₂Cl₂/H₂O (3:1)

  • Yield: 55–60%

Chlorination at C-11

Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) introduces chlorine at C-11, forming 11-chloro-9-ene derivatives.

Reaction pathway :

  • Acid chloride formation : SOCl₂ reacts with the carboxyl group.

  • Electrophilic addition : Cl⁺ attacks the Δ9,11 double bond.

Conditions :

  • Reagent : PCl₅ (0.03 mol) in dry ether

  • Time : 2 hours at 25°C

  • Product : 11-Chloro-9-ene-α-boswellic acid acetate

  • Yield : 75–80% after column chromatography

Amidation of the Carboxyl Group

The carboxyl group at C-24 reacts with amines to form bioactive amides.

Synthetic steps :

  • Acid chloride formation : Thionyl chloride (SOCl₂) at 70°C for 1 hour.

  • Nucleophilic substitution : Reaction with diamines (e.g., hydrazine, piperazine) in THF.

Example :

  • Reagent : Piperazine (2.5 eq)

  • Solvent : THF, 3 hours at 25°C

  • Product : Piperazinyl amide derivative

  • Yield : 60–65%

Acetylation and Esterification

The hydroxyl groups at C-3 and C-11 can be acetylated or esterified to enhance lipophilicity.

Reagents :

  • Acetic anhydride (Ac₂O) or acetyl chloride (AcCl)

  • Catalysts: Pyridine, DMAP

Conditions :

  • Solvent : Dry dichloromethane

  • Time : 6–8 hours at 25°C

  • Yield : 85–90% for 3,11-diacetyl derivatives

Stability Under Physiological Conditions

Alpha-Boswellic acid acetate demonstrates pH-dependent stability:

ConditionDegradation PathwayHalf-Life (h)
pH 1.2 (gastric)Hydrolysis of acetyl group2.1
pH 7.4 (plasma)Oxidation at C-118.5
UV light (300 nm)Photooxidation0.5

Data adapted from pharmacokinetic studies .

Comparative Reactivity of Boswellic Acid Derivatives

The reactivity of α-boswellic acid acetate differs from its β-isomer due to stereoelectronic effects:

Reactionα-Boswellic Acid Acetateβ-Boswellic Acid Acetate
Hydrolysis rate1.8 × 10⁻³ s⁻¹3.2 × 10⁻³ s⁻¹
Oxidation yield65%82%
Chlorination siteC-11C-9

Data from parallel studies on structural analogs .

This comprehensive analysis underscores the chemical versatility of this compound, providing a foundation for its pharmacological optimization and industrial-scale synthesis.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Boswellic acids share a pentacyclic triterpenoid backbone but differ in functional groups and stereochemistry. Key analogs include:

Compound Key Structural Features Biological Activities
α-Boswellic acid acetate Acetyl group at C-3; carboxyl group at C-4 Anti-inflammatory (NF-κB inhibition), wound healing, anti-proliferative (HSFBs), apoptosis induction in leukemia cells
β-Boswellic acid acetate Acetyl group at C-3; stereoisomer of α-form Similar anti-inflammatory activity but less studied; weaker inhibition of elastase compared to acetyl-11-keto-β-boswellic acid (AKBA)
Acetyl-11-keto-β-boswellic acid (AKBA) Acetyl group at C-3; ketone at C-11 Potent 5-lipoxygenase (5-LO) inhibitor (IC₅₀: 1.5 µM), anti-arthritic, anti-cancer
11-Keto-β-boswellic acid Ketone at C-11; lacks acetyl group Moderate 5-LO inhibition; requires higher concentrations (IC₅₀: 16 µM) compared to AKBA
Lupeolic acid Lacks acetyl and keto groups Minimal 5-LO inhibition; primarily studied for anti-microbial and anti-oxidant effects
Anti-Inflammatory Effects
  • α-Boswellic acid acetate : Inhibits NF-κB signaling, reducing TNF-α and IL-6 levels in wound healing. It also suppresses cyclooxygenase (COX) and lipoxygenase (LOX) pathways, though less potently than AKBA.
  • AKBA : The most potent 5-LO inhibitor among boswellic acids, blocking leukotriene synthesis (IC₅₀: 1.5 µM). It binds directly to 5-LO, independent of redox mechanisms.
  • β-Boswellic acid acetate : Shows moderate 5-LO inhibition but is less effective than AKBA.
Anti-Proliferative and Apoptotic Effects
  • α-Boswellic acid acetate : Induces apoptosis in myeloid leukemia cells (e.g., HL-60, U937) via caspase activation, independent of p53. At 20 µg/mL, it triggers apoptosis in >50% of cells within 24 hours.
  • AKBA : Demonstrates anti-cancer activity in colon and breast cancer models by inhibiting topoisomerases and inducing caspase-3/7 activation.
Enzyme Inhibition
  • Elastase Inhibition :
    • AKBA: 40% inhibition at 200 µg/mL.
    • α-Boswellic acid acetate: Lower inhibition (~20–30%) at the same concentration.
  • Collagenase Inhibition : Ethyl acetate extracts of Boswellia carterii (rich in AKBA and α-boswellic acid acetate) show 35–40% inhibition.

Pharmacokinetics and Drug-Likeness

A comparative analysis of molecular properties (Table 3 from ):

Compound Toxicity Risk Drug-Likeness Score
α-Boswellic acid acetate -2.00 -2.00
AKBA -1.72 -1.72
β-Boswellic acid acetate -2.00 -2.00

AKBA exhibits superior drug-likeness and bioavailability due to its keto group, which enhances membrane permeability.

Q & A

Q. What is the mechanistic role of α-Boswellic acid (α-BA) in modulating the NF-κB signaling pathway during acute wound healing?

α-BA accelerates wound healing by suppressing key components of the NF-κB pathway, including cyclin D1, p65, IκBα, and p-IκBα, as demonstrated via Western blot and animal models. This inhibition reduces inflammation and abnormal fibroblast proliferation, promoting tissue regeneration . Methodologically, studies use LPS-induced inflammation in human hypertrophic scar fibroblasts (HSFBs) and Sprague-Dawley rat models with histological (HE staining) and molecular (ELISA) validation .

Q. What is the optimal concentration of α-BA for in vitro assays involving fibroblast migration and proliferation?

The optimal concentration for HSFBs is 100 µg/ml, determined through dose-dependent CCK-8 assays and Transwell migration experiments. Higher concentrations (e.g., 200–400 µg/ml) show reduced efficacy, likely due to cytotoxicity .

Q. How does α-BA structurally differ from its acetylated derivatives, and how does this affect its biological activity?

α-BA is a pentacyclic triterpenoid (C30H48O3) derived from Boswellia serrata. Acetylation at the 3-O position (e.g., 3-O-Acetyl-α-boswellic acid) enhances anti-inflammatory activity by improving solubility and bioavailability, as shown in comparative pharmacokinetic studies .

Q. What in vivo models are suitable for evaluating α-BA’s neuroprotective effects in Alzheimer’s disease?

Rodent models tracking amyloid-beta plaque reduction and cognitive behavioral tests (e.g., Morris water maze) are recommended. α-BA’s anticonvulsant properties and its ability to minimize Alzheimer’s markers (e.g., tau phosphorylation) have been validated in preclinical studies .

Advanced Research Questions

Q. How does α-BA’s dual role in cell proliferation (suppressing fibroblasts vs. promoting keratinocytes) impact experimental design in wound healing studies?

α-BA suppresses HSFB proliferation (via G1/S cell cycle arrest) while enhancing keratinocyte migration, necessitating cell-type-specific assays. Researchers should use co-culture systems or separate assays (e.g., scratch tests for keratinocytes vs. flow cytometry for fibroblasts) to avoid confounding results .

Q. What molecular docking approaches validate α-BA’s efficacy against growth factor receptor (GFR)-mediated cancers?

PyRx and AutoDock Vina simulations reveal α-BA’s high binding affinity (<-7 kcal/mol) to GFRs like EGFR and VEGFR. Comparative analyses with other boswellic acids (e.g., β-boswellic acid) highlight α-BA’s superior inhibition of angiogenesis and apoptosis induction .

Q. Are there contradictory findings regarding α-BA’s anti-inflammatory effects across different disease models?

Yes. While α-BA reduces TNF-α and IL-6 in wound healing, its efficacy in chronic inflammatory diseases (e.g., pancreatitis) is less consistent. Discrepancies may arise from tissue-specific NF-κB activation or variations in dosing regimens. Meta-analyses of proteomic datasets are recommended to identify context-dependent mechanisms .

Q. How do acetylation and other structural modifications influence α-BA’s interaction with the Nrf2 pathway in oxidative stress models?

3-O-Acetyl-α-boswellic acid shows enhanced Nrf2 activation compared to α-BA, as evidenced by increased antioxidant response element (ARE) luciferase activity in hepatoma cells. Structural dynamics studies (e.g., molecular dynamics simulations) can clarify residue-specific interactions .

Q. What limitations exist in current preclinical studies of α-BA, and how can they be addressed in future research?

Key limitations include:

  • Cell-type specificity : Most studies focus on fibroblasts; omitting endothelial cells or macrophages limits mechanistic understanding. Co-culture or single-cell RNA sequencing could resolve this .
  • Translational gaps : Lack of clinical trials for α-BA in acute wounds. Phase I trials should prioritize safety and optimal delivery systems (e.g., hydrogels) .

Q. How does α-BA compare to synthetic NF-κB inhibitors (e.g., BAY 11-7082) in terms of specificity and off-target effects?

α-BA exhibits broader pathway modulation (e.g., downregulating cyclin D1 and growth factors) compared to synthetic inhibitors, which often target single nodes like IκB kinase. Phosphoproteomic profiling and kinase inhibition assays are critical for mapping selectivity .

Methodological Recommendations

  • In vitro wound healing : Use HSFBs in DMEM with 10% FBS, LPS-induced inflammation, and α-BA at 100 µg/ml. Assess migration via Transwell assays and proliferation via CCK-8 .
  • Molecular docking : Employ AutoDock Vina with flexible ligand parameters and rigid receptor models. Validate binding poses with MD simulations .
  • Animal models : For acute wounds, use Sprague-Dawley rats with full-thickness excisional wounds. Monitor healing rates at days 3, 7, and 14 post-injury .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.